

# An In-depth Technical Guide to N-Cbz-piperidine-4-carbonyl chloride

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## Compound of Interest

**Compound Name:** *Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate*

**Cat. No.:** *B1333420*

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## Abstract

N-Cbz-piperidine-4-carbonyl chloride, also known as **Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate**, is a key bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, protected with a carboxybenzyl (Cbz) group, and an activated acyl chloride functional group. This combination makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and its applications in drug discovery, with a focus on its role in the synthesis of carbonic anhydrase inhibitors and CCR5 antagonists.

## Chemical Properties and Data

N-Cbz-piperidine-4-carbonyl chloride is a reactive chemical intermediate. The following tables summarize its key chemical and physical properties.

Identifier	Value
IUPAC Name	Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Synonyms	N-Cbz-piperidine-4-carbonyl chloride, Phenylmethyl 4-(chloroformyl)piperidine-1-carboxylate
CAS Number	10314-99-5
Molecular Formula	C <sub>14</sub> H <sub>16</sub> ClNO <sub>3</sub>
Molecular Weight	281.74 g/mol
Appearance	Dark yellow liquid
Purity	Typically ≥95%

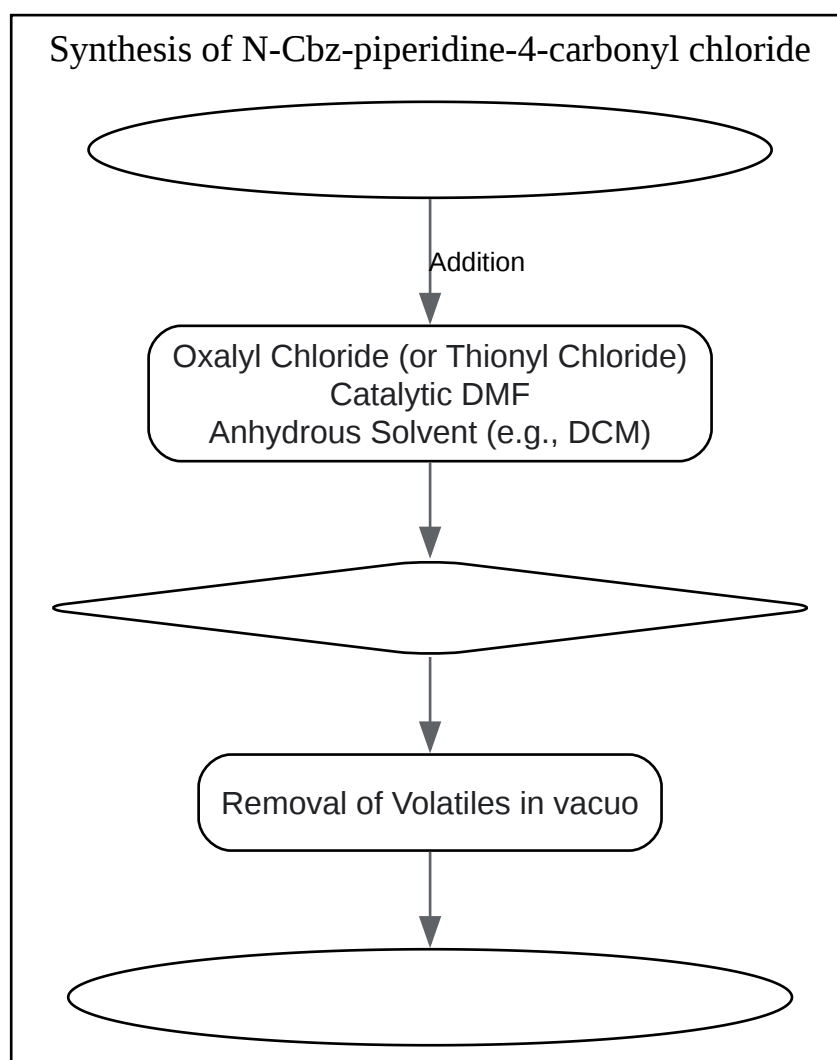
Spectroscopic Data	Predicted Values*
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.40-7.30 (m, 5H), 5.15 (s, 2H), 4.20 (br d, 2H), 3.10 (br t, 2H), 2.95-2.85 (m, 1H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	174.5, 155.0, 136.5, 128.5, 128.0, 127.8, 67.5, 52.0, 44.0, 28.5
IR (neat, cm <sup>-1</sup> )	~2950, ~1785 (C=O, acyl chloride), ~1700 (C=O, carbamate), ~1420, ~1230, ~1110, ~750, ~700
Mass Spectrum (EI, m/z)	[M] <sup>+</sup> not typically observed; fragmentation peaks would include loss of Cl (M-35/37), loss of COCl (M-63/65), benzyl (91), and tropylium (91) ions.

Note: Experimental spectroscopic data for N-Cbz-piperidine-4-carbonyl chloride is not readily available in public databases. The values presented are predicted based on the analysis of its chemical structure and comparison with similar known compounds.

## Synthesis of N-Cbz-piperidine-4-carbonyl chloride

The synthesis of N-Cbz-piperidine-4-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, N-Cbz-piperidine-4-carboxylic acid. This transformation involves the activation of the carboxylic acid to the more reactive acyl chloride. Common chlorinating agents for this purpose include thionyl chloride ( $\text{SOCl}_2$ ) and oxalyl chloride ( $(\text{COCl})_2$ ). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.

### Synthetic Workflow



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Caption: Synthetic pathway for N-Cbz-piperidine-4-carbonyl chloride.

## Detailed Experimental Protocol

Materials:

- N-Cbz-piperidine-4-carboxylic acid
- Oxalyl chloride
- Anhydrous Dichloromethane (DCM)
- Dimethylformamide (DMF), catalytic amount
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)
- Rotary evaporator

Procedure:

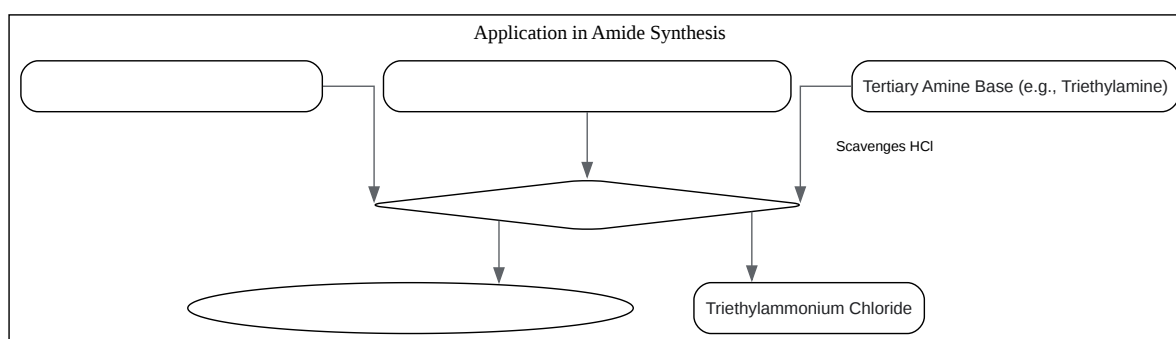
- To a flame-dried round-bottom flask under an inert atmosphere, add N-Cbz-piperidine-4-carboxylic acid (1.0 eq).
- Dissolve the starting material in anhydrous DCM.
- Add a catalytic amount of DMF (1-2 drops) to the solution.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution (CO<sub>2</sub> and CO) will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch).
- Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude N-Cbz-piperidine-4-carbonyl chloride is a dark yellow liquid and is typically used in the next step without further purification due to its reactivity.

## Reactivity and Applications in Drug Discovery

The primary utility of N-Cbz-piperidine-4-carbonyl chloride lies in its reactivity as an acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles, most commonly amines, to form stable amide bonds. This reactivity is central to its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

## General Reaction Scheme: Amide Bond Formation



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Caption: General reaction of N-Cbz-piperidine-4-carbonyl chloride.

## Role in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Many carbonic anhydrase inhibitors feature a sulfonamide group, and the piperidine scaffold can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors. N-Cbz-piperidine-4-carbonyl chloride can be used to couple the piperidine moiety to an aromatic sulfonamide containing a free amino group, forming a stable amide linkage.

## Application in the Development of CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. CCR5 antagonists block this interaction and are a class of antiretroviral drugs. The piperidine ring is a common feature in many CCR5 antagonists. N-Cbz-piperidine-4-carbonyl chloride serves as a valuable intermediate to introduce the Cbz-protected piperidine-4-carboxamide core structure, which can then be further elaborated to synthesize potent CCR5 antagonists. The Cbz protecting group can be selectively removed later in the synthetic sequence to reveal the piperidine nitrogen for further functionalization if required.

## Safety and Handling

N-Cbz-piperidine-4-carbonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazards:** Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas (HCl).
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.

## Conclusion

N-Cbz-piperidine-4-carbonyl chloride is a versatile and highly reactive synthetic intermediate that plays a significant role in the construction of complex molecules for drug discovery. Its ability to readily form amide bonds makes it an ideal building block for introducing the Cbz-protected piperidine-4-carboxamide moiety. While the lack of publicly available experimental spectroscopic data presents a challenge, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its effective utilization in research and development, particularly in the pursuit of novel therapeutics targeting enzymes like carbonic anhydrase and receptors such as CCR5. Researchers and scientists are advised to adhere to strict safety protocols when handling this reactive compound.

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